molecular formula C8H8OS B3001278 2,3-Dihydro-1,4-benzoxathiine CAS No. 6812-48-2

2,3-Dihydro-1,4-benzoxathiine

Cat. No. B3001278
CAS RN: 6812-48-2
M. Wt: 152.21
InChI Key: NHSOOAWURRKYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzoxathiine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a benzene ring fused with a seven-membered oxathiine ring, which contains both sulfur and oxygen atoms. This structural motif is known for its versatility and reactivity, making it a valuable scaffold in synthetic chemistry.

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives has been explored through various methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which results in the formation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives with a significant degree of stereoselectivity . Another method includes the domino [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines, leading to functionalized 2,3-dihydro-1,4-benzoxazines . Additionally, a one-pot procedure from the reaction of cyclohexanone derivatives with ethane-1,2-dithiol or 2-mercaptoethanol has been reported for the preparation of 2,3-dihydro-1,4-benzoxathiines .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1,4-benzoxathiine derivatives has been established through various analytical techniques, including X-ray diffraction analysis. This analysis has confirmed the configuration around the double bond of the major stereoisomers, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

2,3-Dihydro-1,4-benzoxathiine derivatives exhibit a range of reactivities, which can be influenced by reaction conditions. For instance, the regioselectivity in the synthesis of these derivatives can be controlled by the treatment of 1,2-mercaptophenol with an organic base and a specific 2-bromo acrylate, which results in solvent- and substrate-dependent exclusive solvation of O- and S-anions . The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent type reactions has also been studied, showing that the reaction outcome strongly depends on the nature of the active methylene nitrile and the arenecarbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1,4-benzoxathiine derivatives are influenced by their molecular structure. These compounds have been found to be isoform-selective inhibitors of human carbonic anhydrases, demonstrating their potential in medicinal chemistry . The analysis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives has revealed that they possess a high synthetic and pharmacological potential, with a range of biological activities being attributed to their structural similarity to the coumarin core .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselectivity in Synthesis : Research has focused on the reaction conditions influencing the regioselectivity in synthesizing 2,3-dihydro-1,4-benzoxathiine derivatives. Different reaction conditions have been explored to obtain both 2,3-dihydro-1,4-benzoxathiine-2-yl and -3-yl derivatives, highlighting the importance of solvent and substrate in the solvation of O- and S-anions (Casiraghi et al., 2018).
  • One-Pot Preparation : A facile one-pot preparation method for 2,3-dihydro-1,4-benzoxathiines has been developed, which significantly improves yields and reduces reaction time compared to classical methods (Tani et al., 1993).

Biological and Pharmacological Potential

  • Biological Activity Analysis : Studies have analyzed the synthesis methods, chemical transformations, and biological activities of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives. These derivatives have shown potential in pharmacology, particularly due to their structural similarity to coumarin, which suggests possible anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).

Applications in Synthesis

  • Domino Synthesis : The synthesis of 1,4-benzoxathiine moieties via domino SN2 ring opening of epoxide followed by copper(I)-BINOL catalyzed Ullmann-type coupling cyclization demonstrates a novel approach for constructing these compounds with moderate to good yields (Korupalli et al., 2011).
  • Multicomponent Type Reactions : The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent type reactions to construct condensed 2-amino-4H-pyran derivatives has been explored. This research opens up new possibilities in the synthesis of heterocyclic systems (Grygoriv et al., 2018).

Safety And Hazards

The safety information for 2,3-Dihydro-1,4-benzoxathiine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for 2,3-Dihydro-1,4-benzoxathiine could involve further exploration of its synthesis methods and applications. The review of its synthesis covers the literature mainly from the time of the previous survey of this topic in 2010 till the end of 2021 . This suggests that there is ongoing research in this area, and future work could focus on developing new synthetic methods or finding new applications for these compounds.

properties

IUPAC Name

2,3-dihydro-1,4-benzoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSOOAWURRKYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzoxathiine

Citations

For This Compound
34
Citations
J Dong, J Xu - Chemistry of Heterocyclic Compounds, 2022 - Springer
2,3-Dihydro-1,4-benzoxathiine derivatives are important biologically active heterocyclic compounds. Approaches toward synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives are …
Number of citations: 4 link.springer.com
A Casiraghi, E Valoti, L Suigo, A Artasensi… - The Journal of …, 2018 - ACS Publications
The exploration of different reaction conditions aiming to obtain both 2,3-dihydro-1,4-benzoxathiine-2-yl derivatives and 2,3-dihydro-1,4-benzoxathiine-3-yl ones is reported. The …
Number of citations: 10 pubs.acs.org
M Díaz‐Gavilán, A Conejo‐García… - ChemMedChem …, 2008 - Wiley Online Library
A series of eleven 2‐ and 6‐substituted (R,S)‐9‐(2,3‐dihydro‐1,4‐benzoxathiin‐3‐ylmethyl)‐9H‐purine derivatives was obtained by applying a standard Mitsunobu protocol that led to …
V Straniero, A Casiraghi, E Valoti - 2017 - air.unimi.it
The 1, 4-benzoxathiane scaffold is a common moiety present in several therapeutic agents, acting as adrenoceptor antagonists, or as anticancer agents. Very recently, designing novel …
Number of citations: 2 air.unimi.it
JY Satoh, AM Haruta, CT Yokoyama… - Journal of the …, 1985 - pubs.rsc.org
A New Route to 2,3-Dihydro-I ,4-benzoxathiine and 2,3=Dihydro-l,4=benzodithiine Page 1 J. CHEM. SOC., CHEM. COMMUN., 1985 1645 A New Route to 2,3-Dihydro-I ,4-benzoxathiine …
Number of citations: 5 pubs.rsc.org
C Viglianisi, S Menichetti - Current medicinal chemistry, 2010 - ingentaconnect.com
2,3-dihydrobenzo[b][1,4]oxathiine represents a valuable pharmacophoric heterocyclic nucleus known since very long time. Initially, together with some patents reporting the use of these …
Number of citations: 14 www.ingentaconnect.com
M Mühlstädt, P Kuhl - Journal für Praktische Chemie, 1978 - Wiley Online Library
Allyl-aryl-ether reagieren mit SCl, in einer anti-iKumovxIKov-orientierten 1: 1-Addition zu p-Chlorsulfenylchloriden, ails denen durch intramolekulare Cyclisierung 3-Chlormethyl-?, 3-…
Number of citations: 3 onlinelibrary.wiley.com
G Lodigiani, V Straniero, L Suigo, E Valoti - 2022 - air.unimi.it
The 1, 4-Benzoxathiane, 2-or 3-substituted, scaffold is an important moiety, present in a wide number of therapeutic agents. Despite its abundance in bioactive molecules, it is …
Number of citations: 0 air.unimi.it
JY Satoh, C Kuroda, T Yamada, M Sukekawa… - Chemistry …, 1989 - journal.csj.jp
2, 3-Dihydro-1, 4-benzodithiines and 2, 3-dihydro-1, 4-benzoxathiines react with sodium methoxide in DMA to give 1, 3-benzodithioles and 2-(vinylthio) phenols, respectively.
Number of citations: 2 www.journal.csj.jp
AB Naidu, D Ganapathy, G Sekar - Synthesis, 2010 - thieme-connect.com
Various substituted 1, 4-benzodioxines were synthesized through an Ullmann-type intramolecular C aryl-O coupling cyclization reaction using a catalytic amount of BINOL-CuI complex. …
Number of citations: 14 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.